Product packaging for Z-(MeO)-Asp-OtBu(Cat. No.:CAS No. 127605-37-2)

Z-(MeO)-Asp-OtBu

Cat. No.: B7887453
CAS No.: 127605-37-2
M. Wt: 337.4 g/mol
InChI Key: RJPJDIHTCANHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization in Amino Acid Derivatization for Peptide Chemistry

Amino acid derivatization is a cornerstone of peptide synthesis, allowing for the controlled formation of peptide bonds and the incorporation of specific amino acid residues into growing peptide chains. Aspartic acid, with its two carboxyl groups, presents a particular challenge in peptide synthesis, requiring careful protection of both the alpha-amino group and the side-chain beta-carboxyl group to prevent undesired side reactions, such as aspartimide formation, and to ensure linear peptide elongation. guidechem.comontosight.aiamericanelements.com

The Z group (benzyloxycarbonyl) is a common N-alpha protecting group in peptide chemistry, often used in solution-phase synthesis. wikipedia.orgnih.gov It is typically removed by hydrogenolysis, a method orthogonal to the cleavage of many other protecting groups. The tert-butyl ester (OtBu) is a widely used protecting group for carboxylic acids, particularly for the beta-carboxyl of aspartic acid and the gamma-carboxyl of glutamic acid in Fmoc and Z-based strategies. ontosight.aiamericanelements.comnih.govfishersci.co.uk The tert-butyl ester is acid-labile and is commonly removed using trifluoroacetic acid. fishersci.co.uk The methyl ester (MeO) is another common carboxyl protecting group, typically removed by saponification under basic conditions or by acid hydrolysis.

In the context of Z-(MeO)-Asp-OtBu, the derivatization involves protecting the alpha-amine with the Z group, the alpha-carboxyl as a methyl ester, and the beta-carboxyl as a tert-butyl ester. fishersci.defishersci.fr This specific combination provides a high degree of protection and introduces orthogonal cleavage options for both carboxyl groups relative to each other and to the N-alpha protecting group.

Significance of Protecting Group Strategies in Complex Molecule Construction

Protecting group strategies are indispensable in the synthesis of complex molecules, especially those containing multiple reactive functional groups. By selectively masking certain functionalities, chemists can direct reactions to specific sites on the molecule, preventing unwanted side reactions and improving reaction yields. The choice of protecting groups is critical and depends on the nature of the molecule being synthesized, the reactions involved, and the desired deprotection conditions.

Orthogonal protecting group strategies, which allow for the removal of different protecting groups under mutually exclusive conditions, are particularly powerful. The combination of Z, methyl ester, and tert-butyl ester functionalities on aspartic acid exemplifies such a strategy. The Z group can be removed by hydrogenolysis, the tert-butyl ester by acidolysis, and the methyl ester by saponification or acid hydrolysis under different conditions than those used for the tert-butyl ester. This orthogonality allows for the selective deprotection and functionalization of the alpha-amine, the alpha-carboxyl, or the beta-carboxyl at different stages of a synthesis.

For instance, in the synthesis of peptides or peptidomimetics, having the alpha-carboxyl protected as a methyl ester and the beta-carboxyl as a tert-butyl ester, while the amine is Z-protected, allows for selective activation and coupling at either carboxyl position after appropriate deprotection, or for further modification of the amine after Z removal.

Overview of this compound as a Building Block in Synthetic Methodologies

This compound serves as a versatile building block in various synthetic methodologies. Its fully protected nature allows it to be carried through multiple reaction steps without unintended reactivity of the aspartic acid functionalities. The differential lability of the methyl and tert-butyl esters, along with the cleavable Z group, enables convergent synthesis approaches where protected fragments are coupled.

This building block can be employed in:

Solution-Phase Peptide Synthesis: While Fmoc chemistry is prevalent for solid-phase synthesis, Z-protected amino acids are commonly used in solution phase. This compound can be coupled to other amino acids or peptide fragments using standard coupling reagents, with the ester groups remaining intact until selective deprotection is required.

Synthesis of Aspartic Acid-Containing Derivatives: Beyond linear peptides, this protected aspartic acid derivative can be used to synthesize cyclic peptides, branched peptides, or peptidomimetics where the specific protection pattern facilitates cyclization or branching reactions at defined positions. The selective removal of either the methyl or tert-butyl ester allows for the formation of lactam bridges or conjugation to other molecules through a specific carboxyl group.

Incorporation into Complex Organic Molecules: Aspartic acid residues are found in many natural products and biologically active molecules. This compound provides a convenient way to introduce this amino acid into complex molecular architectures with controlled reactivity of its amine and carboxyl functionalities.

The strategic design of this compound, with its orthogonal protecting groups, underscores its utility in advanced organic synthesis, providing chemists with a precisely controlled building block for the construction of intricate molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO6 B7887453 Z-(MeO)-Asp-OtBu CAS No. 127605-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJDIHTCANHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555083
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127605-37-2
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of Z Meo Asp Otbu and Its Derivatives

N-Benzyloxycarbonyl (Z) Protection Strategies in the Synthesis of Z-(MeO)-Asp-OtBu

The benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group for the α-amino functionality of amino acids. Its introduction is a critical first step in the synthesis of this compound, ensuring that the amino group does not interfere with subsequent reactions involving the carboxyl groups.

Formation of the Z-Protected Amine

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction. This involves the reaction of the amino acid, in this case, L-aspartic acid, with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Z-Cl) under alkaline conditions. The reaction is typically carried out in an aqueous medium or a mixed aqueous-organic solvent system. A base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to maintain a specific pH range, which is crucial for the reaction's success. Maintaining a pH between 9.0 and 11.0 is generally effective for achieving high yields and purity google.com. More specifically, a pH range of 12.0 to 13.5 has been shown to suppress the formation of by-products like N-benzyloxycarbonyl-α- or β-L-aspartyl-L-aspartic acid and the decomposition of benzyl chloroformate to benzyl alcohol google.com. The reaction temperature is also a key parameter, with studies indicating that conducting the reaction at elevated temperatures, between 35°C and 55°C, can lead to high yields (exceeding 90%) and high purity (better than 99%) of the resulting N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) google.com.

Reaction Conditions for Z-Protection of L-Aspartic Acid
ParameterConditionRationaleReference
ReagentBenzyl Chloroformate (Z-Cl)Source of the benzyloxycarbonyl group. google.comgoogle.com
SolventAqueous solution or mixed aqueous-organicDissolves the L-aspartic acid salt and facilitates the reaction. google.comgoogle.com
BaseSodium Hydroxide or Potassium HydroxideMaintains the necessary alkaline pH for the reaction. google.com
pH9.0 - 13.5Optimizes yield and minimizes side reactions. google.comgoogle.com
Temperature35°C - 55°CEnhances reaction rate and contributes to high yield and purity. google.com

tert-Butyl Ester (OtBu) Protection of the Aspartic Acid Side Chain Carboxyl Group

Protecting the side chain carboxyl group of aspartic acid is essential to prevent it from reacting during the activation of the alpha-carboxyl group for peptide bond formation. The tert-butyl (tBu) ester is a commonly used protecting group for this purpose due to its specific cleavage conditions.

Methods for Introduction of the OtBu Group

The introduction of the tert-butyl ester at the β-carboxyl position of Z-Asp can be achieved through several methods. One common approach involves the reaction of Z-Asp with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Another method is the transesterification with tert-butyl acetate (B1210297), also under acidic catalysis. These methods, however, can sometimes lead to the formation of di-tert-butyl esters and require careful control of reaction conditions to achieve selective mono-esterification at the side chain. A more recent and selective method involves the reaction of a transition metal salt of the aspartic acid derivative with a protecting reagent google.com. For instance, a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester can be reacted with a protecting group precursor to selectively yield the desired protected derivative google.com.

Orthogonality Considerations with N-terminal Protecting Groups

The key advantage of the tert-butyl ester is its orthogonality with the N-terminal Z-group. The OtBu group is stable under the conditions used for the removal of the Z-group (catalytic hydrogenolysis). Conversely, the Z-group is stable under the acidic conditions required to cleave the OtBu group. The tert-butyl ester is readily removed by treatment with moderately strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). This differential stability allows for the selective deprotection of either the N-terminus or the side chain, which is fundamental for the controlled, stepwise synthesis of peptides. During the cleavage of the OtBu group, the formation of tert-butyl cations can lead to side reactions with nucleophilic residues. To prevent this, scavengers such as anisole or thiophenol are typically added to the cleavage cocktail peptide.com.

Incorporation of the Aspartic Acid Moiety into this compound Derivatives

Once the fully protected amino acid this compound is synthesized, it can be incorporated into a growing peptide chain. This involves the deprotection of the N-terminal Z-group and subsequent coupling with the activated carboxyl group of another N-protected amino acid, or the activation of its own α-methyl ester for reaction with the N-terminus of another peptide. More commonly, the precursor Z-Asp(OtBu)-OH, with a free α-carboxyl group, is used for direct peptide coupling.

The coupling reaction, which forms the peptide bond, requires the activation of the carboxyl group. A variety of coupling reagents can be employed for this purpose. These are broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP, HBTU), and aminium/uronium salts (e.g., HATU, COMU) bachem.com. The choice of coupling reagent and additives (like HOBt or OxymaPure) is critical to ensure high coupling efficiency and to minimize racemization bachem.com.

A significant side reaction associated with the incorporation of aspartic acid residues is the formation of aspartimide. This occurs when the nitrogen of the peptide bond following the aspartic acid residue attacks the carbonyl group of the side-chain ester, particularly under basic conditions used for Fmoc deprotection in solid-phase peptide synthesis peptide.comppke.hu. While the Z/tBu strategy is more common in solution-phase synthesis where such strong basic conditions are avoided, the potential for aspartimide formation should still be considered, especially if the peptide sequence is prone to this side reaction (e.g., Asp-Gly or Asp-Ser sequences) ppke.hu. The use of sterically hindered side-chain protecting groups or specific coupling additives can help to suppress this unwanted reaction google.com.

Common Coupling Reagents for Peptide Synthesis
Reagent ClassExamplesGeneral CharacteristicsReference
CarbodiimidesDCC, DIC, EDCWidely used, often in combination with additives to reduce racemization. bachem.com
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency and low racemization. bachem.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUVery efficient with short reaction times; HATU and COMU are particularly effective. bachem.comacs.org

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of protected amino acids in a homogenous solvent system. Z-Asp(OtBu)-OH is well-suited for this classical approach sigmaaldrich.com. In a typical solution-phase synthesis, the free carboxyl group of Z-Asp(OtBu)-OH is activated and then reacted with the free amino group of another amino acid or peptide fragment. The reaction's progress is monitored, and the resulting protected peptide is isolated and purified after each coupling step. The use of carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC), is common for the activation step in solution-phase synthesis peptidescientific.comamericanpeptidesociety.org. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents, facilitating its removal by filtration peptidescientific.compeptide.com. This characteristic makes DCC a practical choice for solution-phase reactions, despite its general unsuitability for solid-phase methods peptide.com.

Solid-Phase Synthesis Techniques for Z-Asp(OtBu)-OH Building Blocks

Solid-phase peptide synthesis (SPPS) has become the predominant method for peptide synthesis due to its efficiency and amenability to automation digitellinc.com. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner peptide.com. While Z-Asp(OtBu)-OH is often associated with the Boc/Bzl protection strategy, it can also be utilized in Fmoc/tBu-based solid-phase synthesis google.com.

The general cycle of SPPS involves:

Attachment: The first amino acid is covalently linked to the solid support.

Deprotection: The Nα-protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

Coupling: The next protected amino acid in the sequence, such as a derivative of Z-Asp(OtBu)-OH (for instance, after removing the Z-group if it's not the N-terminal residue), is activated and coupled to the newly freed amino group.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide attached to the resin.

This cycle is repeated until the desired peptide sequence is assembled. The use of side-chain protected building blocks like Asp(OtBu) is crucial to prevent side reactions, particularly the formation of aspartimide, a succinimide derivative that can lead to undesired side products and racemization chemrxiv.orgacs.org.

Coupling Reagents and Activation Strategies for Z-Asp(OtBu)-OH in Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Various reagents and strategies have been developed to achieve efficient and high-yield coupling with minimal side reactions, especially racemization.

Carbodiimide-Based Coupling Reagents (e.g., DCC, EDC)

Carbodiimides are a class of dehydrating agents widely used to facilitate the formation of amide and ester bonds peptidescientific.compeptide.com. They activate the carboxyl group by forming a highly reactive O-acylisourea intermediate americanpeptidesociety.orgpeptide.com.

DCC (N,N'-Dicyclohexylcarbodiimide): One of the earliest coupling reagents used in peptide synthesis, DCC is effective and inexpensive, making it a staple in solution-phase synthesis peptidescientific.comacs.org. Its main drawback is the formation of the insoluble byproduct N,N'-dicyclohexylurea (DCU), which complicates its use in SPPS peptidescientific.compeptide.com.

DIC (N,N'-Diisopropylcarbodiimide): DIC is a liquid carbodiimide that offers better handling convenience peptidescientific.com. The byproduct, N,N'-diisopropylurea (DIU), is more soluble in common SPPS solvents like DMF, making DIC a preferred choice over DCC for solid-phase applications peptide.compeptide.com.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as its hydrochloride salt (EDC·HCl), this reagent is water-soluble. This property is advantageous as both the reagent and its urea byproduct can be easily removed by aqueous extraction, which is particularly useful in conjugating peptides to proteins or in solution-phase synthesis workups peptidescientific.compeptide.comnih.gov.

To minimize the risk of racemization during carbodiimide-mediated coupling, additives such as 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form an OBt active ester, which then couples with the amine component with significantly reduced racemization peptide.comresearchgate.net.

ReagentAcronymPrimary UseByproduct Solubility
N,N'-DicyclohexylcarbodiimideDCCSolution-PhaseInsoluble in most organic solvents
N,N'-DiisopropylcarbodiimideDICSolid-PhaseSoluble in SPPS solvents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCSolution-Phase, Aqueous CouplingWater-soluble

Active Ester Methods (e.g., N-Hydroxysuccinimide esters)

The active ester method involves pre-activating the carboxylic acid by converting it into a stable, isolable ester. This activated ester can then be reacted with the amine component in a separate step. This approach is characterized by its simplicity and the absence of complex coupling reagents during the aminolysis step.

The reactivity of the active ester is determined by the electron-withdrawing properties of the alcohol moiety thieme-connect.de. Common examples include:

N-Hydroxysuccinimide (NHS) esters: Widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct nih.gov. Reagents like TSTU can be used to form NHS esters directly peptide.com.

Pentafluorophenyl (Pfp) esters: Highly reactive esters that are often used for coupling sterically hindered amino acids thieme-connect.de.

4-Nitrophenyl (ONp) esters: Among the first active esters used in peptide synthesis thieme-connect.de.

This method is particularly useful for preparing activated building blocks that can be stored and used as needed.

Cleavage Strategies for the Z and OtBu Protecting Groups in Z-Asp(OtBu)-OH Derivatives

After the peptide chain has been fully assembled, the protecting groups must be removed to yield the final, functional peptide. The Z and OtBu groups are removed under different conditions, providing orthogonality in certain synthetic schemes.

Cleavage of the Z (Benzyloxycarbonyl) Group: The Z group is a well-established amino-protecting group that is stable to mildly acidic and basic conditions used in Boc and Fmoc synthesis, respectively. It is typically removed by:

Catalytic Hydrogenation: Treatment with hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C). This is a very clean and mild method.

Strong Acids: Conditions such as hydrogen bromide in acetic acid (HBr/AcOH) or sodium in liquid ammonia can also be used for cleavage creative-peptides.com.

Cleavage of the OtBu (tert-Butyl) Group: The tert-butyl ester is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids nih.gov.

Trifluoroacetic Acid (TFA): The most common method for cleaving OtBu groups is treatment with TFA sigmaaldrich.com. During this process, reactive tert-butyl cations are generated. These cations can alkylate sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys) peptide.com.

Scavengers: To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used. Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT), which trap the carbocations acs.orgthermofisher.com. The specific composition of the cocktail depends on the amino acids present in the peptide sequence thermofisher.com. For example, a common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) acs.org.

Protecting GroupChemical NameCleavage Conditions
Z BenzyloxycarbonylH₂/Pd; HBr/AcOH
OtBu tert-Butyl esterTrifluoroacetic Acid (TFA) with scavengers

Acidolysis for OtBu Ester Deprotection (e.g., TFA)

The tert-butyl (OtBu) ester is a widely used protecting group for the side-chain carboxyl functions of acidic amino acids like aspartic acid and glutamic acid. Its removal is typically achieved under acidic conditions through a process known as acidolysis. Trifluoroacetic acid (TFA) is the most common reagent for this deprotection. acs.org

The mechanism involves the protonation of the ester oxygen by TFA, followed by the elimination of the stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene gas. stackexchange.com This process regenerates the free carboxylic acid. The reaction is often carried out in a solution of TFA in a solvent like dichloromethane (DCM). researchgate.net

General Reaction Scheme: R-COO-tBu + CF₃COOH --> R-COOH + (CH₃)₂C=CH₂ + CF₃COO⁻ + H⁺

To prevent side reactions caused by the highly reactive tert-butyl cation, "scavengers" are often added to the cleavage mixture. acs.org Common scavengers include water, triisopropylsilane (TIS), or thioanisole.

ReagentConcentrationRole
Trifluoroacetic Acid (TFA) 25-95% in DCMThe primary reagent for acid-catalyzed cleavage. rsc.orgresearchgate.net
Dichloromethane (DCM) 5-75%A common solvent for the reaction. researchgate.net
Scavengers (e.g., TIS, H₂O) 1-5%Trap reactive carbocations to prevent side reactions. acs.org

Selective and Orthogonal Deprotection Sequences

In the synthesis of complex peptides, the ability to deprotect one functional group while leaving others intact is crucial. This concept is known as orthogonal protection. nih.govbiosynth.com An orthogonal set of protecting groups allows for the selective removal of each group under specific, non-interfering reaction conditions. researchgate.net

The Z and OtBu protecting groups used in this compound and its derivatives form a classic orthogonal pair. The Z-group is labile to catalytic hydrogenation but stable to the acidic conditions used for OtBu removal (acidolysis). Conversely, the OtBu group is labile to strong acids like TFA but completely stable under the neutral conditions of catalytic hydrogenation. peptide.com

This orthogonality enables precise, stepwise synthesis strategies:

N-Terminus Elongation: The Z-group can be removed by hydrogenation to expose the α-amino group for coupling with another amino acid, while the OtBu group on the side chain remains protected.

Side-Chain Modification: The OtBu group can be selectively removed with TFA to expose the side-chain carboxyl group for modification (e.g., cyclization, conjugation), while the Z-group at the N-terminus remains intact. sigmaaldrich.com

The table below summarizes the stability and lability of these two protecting groups under different deprotection conditions, highlighting their orthogonality.

Protecting GroupDeprotection ConditionStability
Z (Benzyloxycarbonyl) Catalytic Hydrogenation (H₂/Pd/C)Labile
Strong Acid (TFA)Stable
OtBu (tert-Butyl ester) Catalytic Hydrogenation (H₂/Pd/C)Stable
Strong Acid (TFA)Labile

This strategic use of orthogonal protection is a cornerstone of modern peptide chemistry, allowing for the synthesis of complex and specifically modified peptide structures.

The Specific Chemical Compound “this compound” in Peptide Synthesis: An Analysis of Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific information available for the chemical compound “this compound” within the public domain. Extensive searches for this compound and its potential systematic names, such as "(4-methoxybenzyloxycarbonyl)-L-aspartic acid α-tert-butyl ester," did not yield any results detailing its synthesis or application in peptide chemistry.

The nomenclature suggests a derivative of aspartic acid with a methoxy-substituted benzyloxycarbonyl (Z) group protecting the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. While the parent compound, Z-Asp(OtBu)-OH, is a known reagent in peptide synthesis, the introduction of a methoxy group onto the benzyloxycarbonyl moiety creates a specific derivative for which no dedicated research or application data could be found.

Therefore, it is not possible to provide a detailed article on the applications of “this compound” in complex peptide and organic synthesis, including its role in solid-phase peptide synthesis (SPPS), solution-phase fragment condensation, or the synthesis of cyclic peptides and depsipeptides, as outlined in the requested structure. The absence of literature on this specific compound prevents a scientifically accurate discussion of its integration into linear peptide chains, strategies to overcome aggregation using its derivatives, its use in synthesizing protected peptide fragments, segment coupling methodologies, or its contribution to cyclic peptide formation.

Further research or the publication of studies involving “this compound” would be required to elaborate on its specific roles and advantages in the field of peptide synthesis. At present, any discussion on its applications would be speculative and would not meet the standards of scientific accuracy.

Applications of Z Meo Asp Otbu in Complex Peptide and Organic Synthesis

Contribution to the Synthesis of Cyclic Peptides and Depsipeptides

Side-Chain Cyclization Strategies

Cyclization is a key strategy for enhancing the stability, receptor affinity, and bioavailability of peptides. nih.govresearchgate.net Z-(MeO)-Asp-OtBu is particularly useful for constructing side-chain to side-chain cyclized peptides, often through the formation of a lactam bridge. In this approach, the peptide is first assembled in its linear form using solid-phase or solution-phase synthesis. The OtBu group on the aspartate side chain can be selectively removed using mild acidic conditions, which leaves other acid-labile groups intact. The now-free side-chain carboxyl group can then be activated and reacted with a deprotected amino group from another residue in the peptide sequence, such as the ε-amino group of a lysine residue, to form a stable amide bond, thereby creating a cyclic peptide.

This method offers several advantages:

Orthogonal Protection: The Z(MeO) and OtBu groups can be removed under different conditions, allowing for precise control over which functional groups are available for reaction.

Conformational Constraint: Cyclization reduces the conformational flexibility of the peptide, which can lock it into a bioactive conformation and increase its resistance to enzymatic degradation. researchgate.net

Versatility: This strategy can be adapted to create rings of various sizes, depending on the placement of the aspartate and lysine (or other amine-containing) residues within the peptide chain.

Alternative click chemistry approaches can also be utilized, where the aspartate side chain is modified to incorporate an azide or alkyne group for intramolecular cycloaddition with a corresponding partner amino acid elsewhere in the sequence. iris-biotech.de

Incorporation into Macrocyclic Structures

Macrocyclic peptides are a promising class of therapeutics that can address challenging biological targets. nih.gov The incorporation of this compound into a linear peptide precursor is a common tactic for the synthesis of these complex structures. mdpi.com Beyond the side-chain to side-chain cyclization described above, the aspartate residue can be involved in head-to-tail macrocyclization.

In a typical head-to-tail cyclization, a linear peptide is synthesized, and then the N-terminal and C-terminal protecting groups are removed to allow for the formation of an amide bond between the ends of the peptide. While conventional, this process can be challenging and prone to side reactions or dimerization. nih.gov The use of an aspartate residue can facilitate alternative macrocyclization pathways. For instance, after the linear peptide is synthesized on a solid support, the side chain of an aspartate residue can be deprotected and used to anchor the peptide to the resin, allowing for the N-terminal and C-terminal ends to be deprotected and ligated in solution after cleavage from the primary linker. nih.gov This approach provides greater flexibility in the design and synthesis of complex macrocyclic architectures.

Applications in the Synthesis of Unnatural Amino Acids and Peptidomimetics

The demand for novel therapeutic agents has driven the development of unnatural amino acids (UAAs) and peptidomimetics to enhance the properties of natural peptides. nih.govnsf.gov this compound is a valuable chiral starting material for these synthetic endeavors.

Introduction of Modified Aspartic Acid Residues

This compound serves as a scaffold for creating a wide array of modified aspartic acid residues. The protected side-chain carboxyl group can be chemically transformed into other functionalities. For example, after selective deprotection of the OtBu group, the resulting carboxylic acid can be reduced to an alcohol, converted to an aldehyde, or used in various carbon-carbon bond-forming reactions to introduce novel side chains.

These modifications are critical for:

Probing Biological Systems: Introducing spectroscopic probes or reactive groups at specific locations within a peptide. nsf.gov

Enhancing Pharmacological Properties: Altering the polarity, size, or charge of the side chain to improve binding affinity or pharmacokinetic profiles.

Creating Novel Scaffolds: Using the modified aspartate as a building block for more complex peptidomimetic structures. princeton.edu

A summary of potential modifications starting from the aspartate side chain is presented below.

Initial Functional GroupReagents/ConditionsResulting Functional GroupPotential Application
Carboxylic Acid (-COOH)1. BH₃·THF2. Mild Oxidation (e.g., PCC)Aldehyde (-CHO)Further elaboration, bioconjugation
Carboxylic Acid (-COOH)1. SOCl₂2. R₂CuLiKetone (-COR)Introduction of alkyl/aryl groups
Carboxylic Acid (-COOH)Curtius or Hofmann RearrangementAmine (-NH₂)Altering charge, cyclization point

Design and Synthesis of Conformationally Restricted Peptides

A key goal in peptidomimetic design is to reduce the conformational flexibility of a peptide to pre-organize it for receptor binding and improve metabolic stability. lifechemicals.comnih.gov The incorporation of this compound is instrumental in achieving this. By introducing this residue at strategic positions within a peptide sequence, chemists can create cyclic peptides through side-chain lactamization, as discussed previously.

These cyclic structures are a classic example of conformationally restricted peptides. The cyclic constraint limits the possible torsion angles of the peptide backbone, effectively forcing the peptide into a more defined three-dimensional shape. nih.gov This can lead to a significant increase in receptor selectivity, as the constrained peptide may fit optimally into the binding site of one receptor subtype while being unable to adapt to the binding sites of others. nih.gov

Mitigation of Side Reactions in Aspartate-Containing Sequences

The synthesis of peptides containing aspartic acid is frequently complicated by a significant side reaction: the formation of aspartimide. nih.gov The choice of protecting groups and reaction conditions is crucial to minimizing this unwanted outcome.

Prevention of Aspartimide Formation During Synthesis

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction where the backbone nitrogen atom attacks the side-chain carbonyl carbon of the aspartate residue. iris-biotech.de This reaction is particularly problematic during Fmoc-based solid-phase peptide synthesis (SPPS), where piperidine (B6355638), a strong base, is used for Fmoc deprotection. ppke.hu The resulting five-membered succinimide ring (aspartimide) can then reopen to yield not only the desired α-peptide but also the isomeric β-peptide, leading to difficult purification challenges and a significant loss of yield. peptide.com

Several strategies have been developed to suppress aspartimide formation, and the structure of this compound incorporates one of these principles: steric hindrance.

Bulky Side-Chain Esters: The use of a sterically bulky protecting group, such as the tert-butyl (OtBu) ester, physically hinders the approach of the backbone nitrogen to the side-chain carbonyl, thereby slowing the rate of aspartimide formation. biotage.com While not a complete solution, it is more effective than smaller protecting groups like methyl or benzyl (B1604629) esters.

Optimized Deprotection Conditions: In Fmoc synthesis, adding an acidic additive like hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the extent of aspartimide formation. biotage.comresearchgate.net Alternatively, using a weaker base such as piperazine can also be effective. biotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the residue following the aspartate. ppke.hubiotage.com DMB (2,4-dimethoxybenzyl) protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are commercially available for this purpose and effectively block the nucleophilic attack required for cyclization. iris-biotech.de

While Z-based synthesis does not use piperidine, aspartimide formation can still occur under other basic conditions, such as during coupling steps with activating reagents and base, or during final cleavage if basic scavengers are used. Therefore, the use of the bulky OtBu group in this compound remains a relevant and important feature for minimizing this deleterious side reaction. ppke.hu

Strategies to Avoid Racemization of the Aspartic Acid Stereocenter

The racemization of the aspartic acid stereocenter during peptide synthesis is a significant challenge, primarily linked to the formation of an aspartimide intermediate. researchgate.netrsc.org This intramolecular cyclization is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), where the repeated use of a basic reagent, typically piperidine, to remove the Nα-Fmoc protecting group catalyzes the reaction. nih.govnih.govppke.hu The resulting five-membered succinimide ring is susceptible to epimerization at the α-carbon. rsc.org Subsequent ring-opening by nucleophiles can yield a mixture of α- and β-aspartyl peptides, with both L- and D-configurations, leading to impurities that are difficult to separate. researchgate.net The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being especially problematic. researchgate.netpeptide.comiris-biotech.de

Several strategies have been developed to mitigate or eliminate this side reaction, thereby preserving the stereochemical integrity of the aspartic acid residue. These approaches can be broadly categorized into modifications of synthesis conditions, the use of sterically demanding side-chain protecting groups, and backbone protection.

Modification of Deprotection and Coupling Conditions

A primary strategy to suppress aspartimide formation involves altering the conditions of the Fmoc-deprotection step to reduce the basicity of the reaction environment.

Use of Weaker Bases: Replacing the standard 20% piperidine in DMF with a weaker base like piperazine has been shown to be effective in reducing aspartimide formation while still efficiently removing the Fmoc group. biotage.comresearchgate.net

Addition of Acidic Additives: The introduction of an acidic additive to the standard piperidine deprotection solution can buffer the basicity and significantly reduce the rate of aspartimide formation. peptide.com Hydroxybenzotriazole (HOBt) was a common additive for this purpose. peptide.combiotage.comnih.gov Adding 0.1 M HOBt to the piperidine solution was demonstrated to significantly decrease the side reaction. biotage.com

Temperature Control: For syntheses that are particularly sensitive to racemization, such as those employing microwave energy to accelerate reactions, lowering the temperature can be a crucial control parameter. For instance, reducing the coupling temperature has been shown to limit racemization for other susceptible amino acids. nih.gov While primarily documented for cysteine and histidine, temperature control is a general principle that can be applied to minimize base-catalyzed side reactions. researchgate.netnih.gov

The choice of coupling reagent and additives during the activation of the carboxylic acid can also influence the stereochemical outcome, although this is more directly related to racemization during the coupling step itself rather than subsequent aspartimide formation. Additives like HOBt and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to act as racemization suppressants during peptide bond formation. peptide.comluxembourg-bio.com

Sterically Hindering Side-Chain Protecting Groups

The standard tert-butyl (OtBu) protecting group for the aspartic acid side chain offers limited steric hindrance, which may not be sufficient to prevent aspartimide formation in susceptible sequences. nih.gov Consequently, bulkier ester groups have been developed to physically block the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon.

This approach relies on increasing the steric demand around the β-carboxyl group. iris-biotech.debiotage.com However, a balance must be struck, as excessively bulky groups can lead to poor solubility and reduced coupling efficiency. nih.gov

Protecting GroupStructureObservation
tert-butyl (OtBu) -C(CH₃)₃Standard protecting group; offers insufficient protection in problematic sequences. nih.gov
3-methylpent-3-yl (Mpe) -C(CH₃)(C₂H₅)₂Provides greater steric hindrance than OtBu, showing improvement in suppressing aspartimide formation. biotage.com
2,3,4-trimethylpent-3-yl (Tpe) -C(CH(CH₃)₂)₂An example of a bulkier group evaluated to reduce cyclization. biotage.com

Backbone Protection

The most definitive method to completely prevent aspartimide formation is to temporarily protect the amide nitrogen of the residue following the aspartic acid. researchgate.netppke.hupeptide.com This modification removes the nucleophile required for the intramolecular cyclization, thereby precluding the formation of the succinimide intermediate altogether.

The 2,4-dimethoxybenzyl (Dmb) group is a widely used backbone protecting group for this purpose. peptide.comiris-biotech.de It is typically introduced by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, especially for the highly susceptible Asp-Gly sequence. iris-biotech.debiotage.com

Mechanism: The Dmb group masks the amide nitrogen, preventing it from attacking the side-chain ester. iris-biotech.de

Application: These dipeptide units are incorporated into the peptide chain using standard coupling protocols. iris-biotech.de

Removal: The Dmb group is acid-labile and is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. peptide.comiris-biotech.de

This strategy has proven highly effective, though it comes at an increased cost due to the specialized dipeptide building blocks. biotage.com

StrategyApproachKey Reagent/MoietyAdvantageDisadvantage
Modified Deprotection Reduce basicity of Fmoc removal stepPiperazine or HOBt additive biotage.comresearchgate.netSimple to implement, low cost. biotage.comMay not completely suppress the side reaction in all cases. nih.gov
Bulky Side-Chain Esters Increase steric hindrance around the β-carboxyl groupe.g., Mpe, Tpe biotage.comCan be effective in reducing aspartimide formation.Can lead to poor solubility and lower coupling efficiency. nih.gov
Backbone Protection Mask the nucleophilic amide nitrogen(Dmb)Gly dipeptide unit iris-biotech.deCompletely eliminates aspartimide formation and subsequent racemization. iris-biotech.deHigher cost of specialized building blocks; may require optimization for coupling. biotage.com

Mechanistic and Stereochemical Investigations Involving Z Meo Asp Otbu

Mechanistic Elucidation of Protection and Deprotection Reactions

The utility of Z-(MeO)-Asp-OtBu in synthesis hinges on the controlled introduction and removal of its protecting groups. Each protecting group (Z, OtBu, and OMe) is typically installed and removed through distinct chemical reactions with specific mechanisms.

The benzyloxycarbonyl (Z) group is commonly introduced by the reaction of benzyl (B1604629) chloroformate with the amino group under basic conditions, such as Schotten-Baumann conditions or using an organic base. fishersci.com This reaction proceeds via nucleophilic attack of the amine nitrogen on the highly reactive chloroformate, followed by elimination of chloride. fishersci.com

Tert-butyl esters are frequently formed by the reaction of a carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst or by using tert-butyl acetate (B1210297) with an acid catalyst. Methyl esters are commonly prepared by the reaction of carboxylic acids with methanol (B129727) under acidic conditions or using diazomethane, which reacts with the carboxylate formed after proton abstraction. nih.gov

The removal of these protecting groups is typically achieved through orthogonal methods, allowing for selective deprotection.

Detailed Reaction Pathways for Z and OtBu Group Transformations

The Z group is most commonly removed by hydrogenolysis, typically using catalytic hydrogenation with a palladium catalyst. fishersci.comfishersci.com The mechanism involves activation of hydrogen by the catalyst and cleavage of the benzyl-oxygen bond, releasing toluene, carbon dioxide, and the free amine. fishersci.comfishersci.com This method is mild and proceeds under neutral conditions, making it compatible with many other functional groups. fishersci.com Alternatively, the Z group can be cleaved by strong acids, although this method is less selective and can affect other acid-labile groups. fishersci.com The acid-catalyzed mechanism involves protonation of the carbamate (B1207046) and subsequent cleavage via an SN2-like mechanism or ionization, followed by decarboxylation. fishersci.com

The tert-butyl ester (OtBu) is a widely used protecting group for carboxylic acids due to its lability under acidic conditions. fishersci.cajkchemical.comnih.gov The primary mechanism for acid-catalyzed deprotection of tert-butyl esters involves protonation of the ester carbonyl oxygen, followed by unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism) to generate a stable tert-butyl carbocation and the free carboxylic acid. fishersci.cajkchemical.comnih.gov The tert-butyl cation can then react with a nucleophile (such as a scavenger or residual water) or undergo elimination to form isobutylene. fishersci.cajkchemical.com Lewis acids, such as ZnBr2, have also been reported to facilitate the cleavage of tert-butyl esters through a mechanism likely involving coordination to the ester oxygens.

Methyl esters (OMe) are typically removed by base-catalyzed hydrolysis (saponification). nih.gov The mechanism involves nucleophilic attack of hydroxide (B78521) on the ester carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of a methoxide (B1231860) ion, leading to the carboxylate salt. nih.gov Acid-catalyzed hydrolysis of methyl esters is also possible, involving protonation of the carbonyl oxygen and attack by water. nih.gov

Kinetics of Protecting Group Removal

The rate of Z group hydrogenolysis is influenced by factors such as hydrogen pressure, catalyst loading and type, solvent, and temperature. Acid-catalyzed cleavage of the Z group is dependent on the acid concentration and temperature.

The kinetics of tert-butyl ester hydrolysis are strongly dependent on the acid concentration, temperature, and solvent. Studies on the acid-catalyzed hydrolysis of tert-butyl esters have shown that the reaction rate increases with increasing acid concentration. The stability of tert-butyl esters can vary depending on the specific compound and conditions, with half-lives ranging from minutes to days under different pH and temperature regimes.

The kinetics of methyl ester hydrolysis are influenced by the concentration of the base or acid catalyst, temperature, and solvent composition. Base-catalyzed hydrolysis rates generally increase with increasing hydroxide concentration and temperature.

The selective removal of one protecting group in the presence of others (orthogonality) is governed by the relative rates of their deprotection under specific conditions. For this compound, the Z group is typically removed by hydrogenolysis, which is generally compatible with ester groups. The OtBu group is acid-labile, while the OMe group is typically removed by saponification. The differential lability of the OtBu and OMe groups under acidic and basic conditions, respectively, allows for selective cleavage.

Studies on Side Reaction Mechanisms in Aspartic Acid Derivatives

Aspartic acid derivatives are prone to several side reactions during synthesis, the most significant of which is aspartimide formation. This intramolecular cyclization can lead to complex mixtures of products, including epimers and rearranged peptides.

Aspartimide formation involves the nucleophilic attack of the nitrogen atom of the peptide backbone (specifically, the nitrogen following the aspartic acid residue in a peptide chain) on the beta-carboxyl group of the aspartic acid residue. This results in the formation of a five-membered cyclic imide intermediate, the aspartimide, and the release of the protecting group on the beta-carboxyl.

The formed aspartimide is susceptible to ring-opening by nucleophiles, such as water or amines (like piperidine (B6355638) used in Fmoc deprotection), leading to the formation of alpha- and beta-linked peptides. Furthermore, the aspartimide intermediate is achiral at the alpha-carbon, and the ring-opening process can result in epimerization at this position, leading to the formation of D-aspartic acid derivatives.

Acid-Base Catalysis in Aspartimide Formation

Aspartimide formation can be catalyzed by both acidic and basic conditions. In peptide synthesis, this side reaction is particularly problematic under basic conditions, especially during the removal of Fmoc groups with bases like piperidine. Bases can deprotonate the amide nitrogen, increasing its nucleophilicity and promoting the intramolecular attack on the beta-carboxyl.

Acidic conditions can also induce aspartimide formation, although the mechanism may differ. Studies have investigated the acid-catalyzed mechanism in detail, showing its dependence on acid concentration.

Influence of Protecting Groups on Side-Reaction Profiles

The nature and position of protecting groups on aspartic acid derivatives significantly influence their susceptibility to side reactions, particularly aspartimide formation. In this compound, the beta-carboxyl is protected as a methyl ester. The propensity for aspartimide formation typically involves the beta-carboxyl reacting with the alpha-amide nitrogen of a downstream amino acid. Therefore, if this compound were incorporated into a peptide sequence such that its alpha-amine is deprotected and forms a peptide bond with another amino acid, the beta-methyl ester would be the site of potential intramolecular attack.

The steric bulk of the protecting group on the beta-carboxyl plays a crucial role in mitigating aspartimide formation. Bulky ester groups on the beta-carboxyl, such as the tert-butyl ester (OtBu) commonly used in Fmoc-Asp(OtBu)-OH, are known to provide steric hindrance that disfavors the intramolecular cyclization leading to the aspartimide. A methyl ester, being less sterically demanding than a tert-butyl ester, might offer less protection against aspartimide formation compared to a beta-tert-butyl ester in a similar peptide context.

The presence of the OtBu group on the alpha-carboxyl and the Z group on the alpha-amine in this compound means that the compound itself is not directly prone to the canonical aspartimide formation involving a free alpha-amine and a peptide bond. However, if this compound is used as a building block in peptide synthesis, the deprotection steps and subsequent coupling reactions can influence the likelihood of side reactions involving the aspartic acid residue.

Stereochemical Control and Diastereoselectivity in Synthesis

Maintaining stereochemical integrity at the alpha-carbon of amino acid residues is paramount in the synthesis of peptides and chiral molecules. Epimerization (racemization) at the alpha-carbon of aspartic acid is a significant concern, often linked to aspartimide formation.

As mentioned earlier, the aspartimide intermediate is achiral at the alpha-carbon. When the aspartimide ring opens, the nucleophilic attack can occur from either face of the cyclic imide, leading to a mixture of the original L-isomer and the epimerized D-isomer at the aspartic acid position. This results in diastereomeric peptides that can be difficult to separate.

The choice of protecting groups and reaction conditions during synthesis and deprotection influences the degree of epimerization. The Z group is generally considered to be less prone to epimerization during coupling reactions compared to some other alpha-amino protecting groups. However, the primary source of epimerization in aspartic acid derivatives is often the aspartimide formation and subsequent ring-opening, particularly under basic conditions.

Advanced Analytical Methodologies in Research on Z Meo Asp Otbu

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods provide invaluable data regarding the molecular structure and functional groups present in Z-(MeO)-Asp-OtBu.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary tool for confirming the structure of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the chemical environment of different nuclei within the molecule.

For a compound like this compound, characteristic signals would be expected from the benzyloxycarbonyl (Z or Cbz) group, the methyl ester (MeO), the tert-butyl ester (OtBu), and the aspartic acid backbone.

¹H NMR: Signals corresponding to the aromatic protons of the benzyl (B1604629) group (~7.3 ppm), the methylene (B1212753) protons of the benzyl group (~5.1 ppm), the methyl protons of the methyl ester (~3.7 ppm), the tert-butyl protons (~1.4 ppm), the alpha-proton of the aspartic acid residue, and the beta-methylene protons of the aspartic acid residue would be anticipated. The coupling patterns of the alpha and beta protons provide information about their relative stereochemistry and connectivity.

¹³C NMR: Signals for the carbonyl carbons (urethane, methyl ester, tert-butyl ester), the aromatic carbons, the methylene carbon of the benzyl group, the methyl carbon of the methyl ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the alpha and beta carbons of the aspartic acid backbone would be expected.

While specific NMR data for this compound (1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate) is not extensively detailed in the provided search results, related protected amino acids and peptides show typical signal ranges rsc.orgrsc.orgnih.govredalyc.orgtandfonline.com. For instance, ¹H NMR signals for tert-butyl groups are consistently observed around 1.4 ppm, methyl esters around 3.6-3.7 ppm, and Cbz methylene protons around 5.0-5.1 ppm rsc.orgrsc.orgnih.govtandfonline.com. ¹³C NMR data for similar protected amino acids show carbonyl carbons in the range of 169-175 ppm, and tert-butyl quaternary carbons around 81-82 ppm rsc.orgrsc.org. Analysis of these characteristic signals in the spectrum of this compound confirms the presence and correct attachment of the protecting groups and the integrity of the amino acid core.

Infrared (IR) and Vibrational Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations.

Characteristic absorption bands expected for this compound include:

N-H stretching vibration (amide)

C=O stretching vibrations (urethane, methyl ester, tert-butyl ester)

C-H stretching vibrations (aromatic, aliphatic)

C-O stretching vibrations (esters, ether)

Aromatic ring vibrations

For example, IR spectra of related Cbz-protected compounds show characteristic bands around 1700 cm⁻¹ for carbonyl groups and around 3300-3400 cm⁻¹ for N-H stretching rsc.orgredalyc.orgrsc.org. Specific IR data for this compound would provide a unique spectral fingerprint for its identification and confirmation of functional group presence.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, HPLC is routinely used to assess its purity and to detect the presence of impurities, such as unreacted starting materials, byproducts, or degradation products.

HPLC analysis typically involves dissolving the sample in a solvent and injecting it onto a stationary phase column. A mobile phase is then pumped through the column, separating the components based on their differential interactions with the stationary and mobile phases. A detector (commonly UV-Vis) measures the eluting compounds. The retention time of this compound under specific HPLC conditions (column type, mobile phase composition, flow rate, temperature) is a characteristic property used for its identification and quantification. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Research indicates that HPLC is widely used for the analysis and purity assessment of protected amino acids and peptides synhet.comacs.orgtcichemicals.comethz.chresearchgate.net. For instance, HPLC is used to determine the purity of Z-Asp(OtBu)-OH, a closely related compound tcichemicals.comsigmaaldrich.com. Different HPLC methods, including variations in mobile phase gradients and stationary phases, are employed depending on the specific analytical requirements ethz.chresearchgate.net. Chiral HPLC can also be used to assess the enantiomeric purity of the compound rsc.orgresearchgate.net.

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

TLC is a simple, rapid, and cost-effective technique widely used for monitoring the progress of reactions involving this compound. TLC is performed on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. A small spot of the reaction mixture is applied to the plate, and the plate is then placed in a solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity and interaction with the stationary and mobile phases.

The progress of a reaction is monitored by taking aliquots of the reaction mixture at different time points and analyzing them by TLC. The disappearance of the spot corresponding to the starting material (this compound) and the appearance of new spots corresponding to the product(s) indicate the progression of the reaction. Visualization of the spots can be achieved using UV light (if the compounds are UV-active, which is the case for this compound due to the Cbz group) or by using staining agents.

The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase). Changes in Rf values allow for the differentiation of the starting material, product, and byproducts. TLC is mentioned as a method for assessing the purity of related Z-protected aspartic acid derivatives sigmaaldrich.comsigmaaldrich.com.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.

In MS, the sample is ionized, and the ions are then separated based on their m/z ratio. Different ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are commonly applied to polar and relatively non-volatile compounds like protected amino acids and peptides. The resulting mass spectrum shows a series of peaks, with the peak at the highest m/z ratio typically corresponding to the molecular ion (or a related species like a protonated or deprotonated molecule), providing the molecular weight of the compound.

Fragmentation of the molecular ion can occur in the mass spectrometer, yielding smaller fragment ions. Analysis of the m/z values of these fragment ions provides structural information about the molecule. This is particularly useful for confirming the sequence in peptide analysis or identifying specific substructures within this compound.

Research on related protected amino acids and peptides frequently utilizes MS for molecular weight confirmation and structural analysis rsc.orgrsc.orgacs.org. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments rsc.orgrsc.org. LC-MS or GC-MS, techniques that couple chromatography with mass spectrometry, are also employed for the analysis of such compounds, allowing for the separation of components before MS analysis synhet.com.

By employing these advanced analytical methodologies, researchers can ensure the identity, purity, and quality of this compound, which is critical for its successful utilization in various synthetic and research applications.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Information regarding the application of ESI-MS specifically for the characterization or analysis of this compound was not found in the consulted sources. Typically, ESI-MS is a soft ionization technique widely used for analyzing polar molecules, including protected amino acids and peptides, providing information about their molecular weight and structure through fragmentation analysis.

MALDI-TOF Mass Spectrometry for Peptide Characterization

Information regarding the application of MALDI-TOF Mass Spectrometry specifically for the characterization or analysis of this compound was not found in the consulted sources. MALDI-TOF MS is another common technique in peptide chemistry, particularly useful for determining the molecular weight of larger molecules and mixtures, but specific data on its use for this compound was not available.

Q & A

Q. How should conflicting solubility data for this compound in DMSO and DCM be addressed in a manuscript?

  • Methodological Answer : Report solvent purity, temperature, and saturation concentrations. Use statistical tests (e.g., ANOVA) to assess variability between replicates. Discuss implications for reaction solvent selection in the "Discussion" section, citing prior studies .

Q. What metadata is critical when publishing synthetic protocols for this compound?

  • Essential Metadata : Catalyst lot numbers, solvent water content (Karl Fischer titration), and NMR spectrometer frequency. Provide step-by-step protocols in supplementary materials, referencing MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.